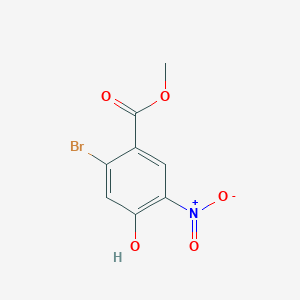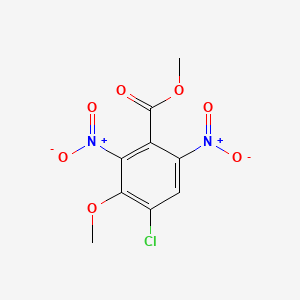
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H7ClN2O7. It is a light yellow solid at room temperature and is known for its unique chemical structure, which includes both nitro and methoxy functional groups. This compound is used in various scientific research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate typically involves the nitration of methyl 4-chloro-3-methoxybenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent decomposition. The reaction is as follows:
[ \text{Methyl 4-chloro-3-methoxybenzoate} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactors with precise temperature and concentration controls. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: Amino derivatives.
Hydrolysis: 4-chloro-3-methoxy-2,6-dinitrobenzoic acid.
科学的研究の応用
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ester and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-chloro-3-methoxybenzoate: Lacks the nitro groups, making it less reactive.
Methyl 4-chloro-2,6-dinitrobenzoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 3-methoxy-2,6-dinitrobenzoate: Lacks the chlorine atom, altering its chemical properties.
Uniqueness
Methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H7ClN2O7 |
|---|---|
分子量 |
290.61 g/mol |
IUPAC名 |
methyl 4-chloro-3-methoxy-2,6-dinitrobenzoate |
InChI |
InChI=1S/C9H7ClN2O7/c1-18-8-4(10)3-5(11(14)15)6(9(13)19-2)7(8)12(16)17/h3H,1-2H3 |
InChIキー |
NSWBSNHXHXYAFM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12466626.png)
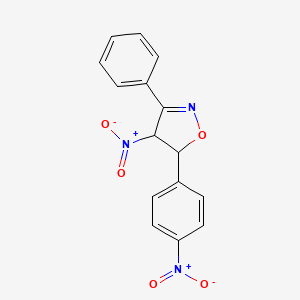
![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)
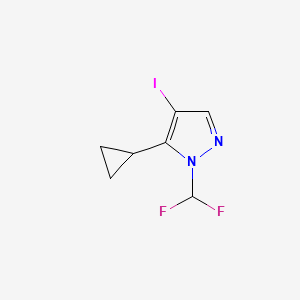
![3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B12466658.png)
![N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B12466662.png)
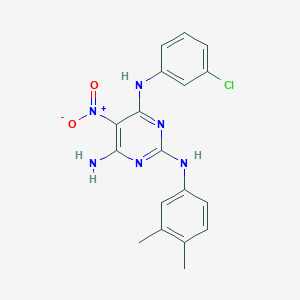

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466675.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12466683.png)
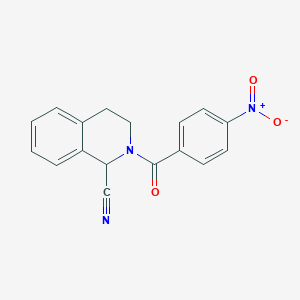
![3-[5-(4-Nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12466689.png)
